molecular formula C27H25N3O B2847298 1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-85-4

1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2847298
CAS No.: 901043-85-4
M. Wt: 407.517
InChI Key: AHAVIDYKYMSHDU-UHFFFAOYSA-N
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Description

The compound “1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Molecular Structure

1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives have been explored in various studies focusing on their synthesis, molecular structure, and potential applications. These compounds are of interest due to their unique chemical structures and potential utility in various fields such as organic electronics, medicinal chemistry, and catalysis. For example, studies have demonstrated the synthesis of pyrazoloquinoline derivatives using multicomponent reactions, highlighting their efficiency in producing complex molecules with potential biological and photophysical properties (Khumalo et al., 2019).

Photophysical Properties

The photophysical properties of pyrazolo[4,3-c]quinoline derivatives have been investigated, suggesting their utility in the development of organic light-emitting diodes (OLEDs) and other photonic applications. These studies focus on understanding how various substituents affect the electronic properties and emission characteristics of the compounds, which is crucial for their application in optoelectronic devices (Mu et al., 2010).

Catalytic Applications

Research has also explored the use of related compounds as ligands in catalytic reactions. For instance, P-chiral phosphine ligands with tert-butylmethylphosphino groups have been shown to exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This demonstrates the potential of pyrazoloquinoline derivatives in asymmetric synthesis, which is a critical area in the development of pharmaceuticals and fine chemicals (Imamoto et al., 2012).

Properties

IUPAC Name

1-(4-tert-butylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-27(2,3)19-10-12-20(13-11-19)30-26-22-16-21(31-4)14-15-24(22)28-17-23(26)25(29-30)18-8-6-5-7-9-18/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAVIDYKYMSHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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